molecular formula C9H14N2O B1485387 trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2158419-94-2

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B1485387
CAS No.: 2158419-94-2
M. Wt: 166.22 g/mol
InChI Key: TVJZNJBZJCYRAA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a cyclobutane ring substituted with a pyrazole heterocycle and a hydroxyl group in a specific trans configuration. The 3,5-dimethylpyrazole moiety is a privileged structure in pharmaceutical development, known for its ability to contribute to bioactive molecules . This compound serves as a versatile synthetic intermediate for exploring structure-activity relationships (SAR). Its molecular framework is analogous to scaffolds used in developing inhibitors for various biological targets. For instance, azetidine and cyclobutane derivatives featuring nitrogen-rich heterocycles have been investigated as potential therapeutic agents . The trans-configured cyclobutanol core provides a rigid structure that can be used to control molecular geometry in the design of novel chemical entities. Applications & Research Value: The primary application of this compound is as a intermediate in organic synthesis and medicinal chemistry research. It can be utilized in the construction of more complex molecules for screening against biological targets. Researchers value this scaffold for its potential in creating novel compounds for probing enzyme function or receptor activity. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information presented is for informational purposes and is based on data from structurally related compounds.

Properties

IUPAC Name

(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZNJBZJCYRAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a Michael addition approach, where a nitrogen-containing heterocycle such as 3,5-dimethylpyrazole is added to a cyclobutene or bromocyclobutane derivative. This method leverages the nucleophilicity of the pyrazole nitrogen to add across a strained cyclobutene intermediate or a suitable cyclobutane precursor to yield the cyclobutane ring substituted with the heterocycle.

Key Reaction Steps and Conditions

  • Starting Materials: Commercially available bromocyclobutanes or cyclobutene esters serve as the starting cyclobutane precursors.
  • Nucleophile: 3,5-dimethyl-1H-pyrazole acts as the nitrogen nucleophile.
  • Base: Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used to facilitate dehydrobromination and promote Michael addition.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred.
  • Temperature: Reactions are typically conducted at elevated temperatures, around 80–120 °C, to ensure efficient conversion.
  • Reaction Time: Extended reaction times, typically 18 hours, are used to maximize yield.

Detailed Example from Recent Research

A recent study demonstrated the preparation of aminocyclobutane esters and amides via Michael addition of nitrogen heterocycles to bromocyclobutanes using DBU as base in MeCN solvent. The reaction with 3,5-dimethylpyrazole was particularly efficient, yielding the desired aminocyclobutane product in 97% yield under optimized conditions. This confirms the suitability of this method for preparing trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol derivatives.

Optimization Data

The following table summarizes optimization data for the Michael addition of nitrogen heterocycles to bromocyclobutanes, illustrating the impact of reagent equivalents, solvent, temperature, and base loading on yield (adapted from the study on imidazole addition as a model system):

Entry Equiv. N-Heterocycle Equiv. Bromocyclobutane Equiv. DBU Solvent Temperature (°C) Yield (%) Notes
1 1.2 1.0 3.0 DMF 120 49 Initial condition
2 1.2 1.0 3.0 DMF 80 51 Lower temperature
3 1.2 1.0 3.0 MeCN 80 47 Solvent switch
4 1.0 1.2 3.0 MeCN 80 45 Slight excess bromocyclobutane
5 1.0 2.0 3.0 MeCN 80 63 Increased bromocyclobutane
6 1.0 3.0 3.0 MeCN 80 80 Optimal bromocyclobutane excess
7 1.0 3.0 6.0 MeCN 80 78 Increased base loading
  • The optimized condition (entry 6) gave the highest yield, which would be applicable to 3,5-dimethylpyrazole as nucleophile as well.
  • Only the trans-diastereoisomer was observed under these conditions, indicating high diastereoselectivity.

Mechanistic Insights and Reaction Scope

  • The reaction likely proceeds via base-induced dehydrobromination of bromocyclobutane to form a reactive cyclobutene intermediate.
  • The nucleophilic nitrogen of 3,5-dimethylpyrazole then undergoes Michael addition onto the cyclobutene double bond to form the substituted cyclobutane ring.
  • The method tolerates various N-heterocycles, including imidazoles, azoles, and nucleobases, with 3,5-dimethylpyrazole showing excellent reactivity and selectivity.
  • Alternative bases such as triethylamine, tetramethylguanidine, and potassium carbonate were ineffective, highlighting the unique suitability of DBU for this transformation.
  • Solvent choice is critical; DMSO gave moderate yields, while acetone and isopropanol failed to produce the product.

Additional Preparation Considerations

  • Protection/deprotection strategies may be employed if amino-protecting groups are needed during synthesis, such as arylsulfonyl or tert-butoxycarbonyl groups.
  • Strong acids or bases can be used in preliminary or subsequent steps for functional group manipulation, with solvents like methanol, ethanol, THF, or dioxane facilitating these reactions.
  • Purification is typically achieved by silica gel chromatography after aqueous workup and drying over anhydrous sodium sulfate.

Summary Table of Preparation Method for this compound

Aspect Details
Starting Material Bromocyclobutane derivatives
Nucleophile 3,5-dimethyl-1H-pyrazole
Base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)
Temperature 80–120 °C
Reaction Time ~18 hours
Yield Up to 97% (for 3,5-dimethylpyrazole nucleophile)
Diastereoselectivity Exclusive formation of trans-isomer
Purification Silica gel chromatography after aqueous workup
Mechanism Base-induced dehydrobromination → Michael addition of pyrazole nucleophile → cyclobutane product

Chemical Reactions Analysis

Types of Reactions: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their pharmacological properties. Studies have indicated potential anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

a. Pyrazole-Thiophene Hybrids () Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives share a pyrazole core but differ in substituents and scaffold. Key distinctions include:

  • Substituent Effects: The target compound’s 3,5-dimethylpyrazole group contrasts with the amino/hydroxy substituents in 7a and 7b. Methyl groups enhance lipophilicity, whereas polar substituents (e.g., amino, hydroxy) improve aqueous solubility.

b. Thiazole Derivatives ()
Thiazol-5-ylmethyl carbamates (e.g., compounds q and r) and ureido-thiazoles (e.g., compound p) feature heterocyclic cores distinct from pyrazole. Comparisons include:

  • Heteroatom Influence : Thiazole’s sulfur atom vs. pyrazole’s nitrogen(s) may confer divergent electronic properties and metal-binding affinities.
  • Functional Groups : The target compound’s hydroxyl group is directly attached to the cyclobutane, while carbamate and ureido groups in thiazole derivatives introduce additional hydrogen-bonding capabilities .

Stereochemical and Conformational Analysis

The trans configuration of the target compound imposes spatial constraints absent in cis isomers or unstrained analogues. For example:

  • Stereoelectronic Effects : The trans arrangement may optimize hydrogen-bonding interactions between the hydroxyl group and adjacent pyrazole nitrogen(s), a feature less accessible in cis configurations.

Research Implications

  • Coordination Chemistry : Pyrazole’s nitrogen atoms could act as ligands for metal ions, with the hydroxyl group providing additional binding sites.
  • Drug Design: The strained cyclobutanol scaffold may mimic transition states in enzymatic reactions, a strategy employed in protease inhibitors.

Biological Activity

Overview

Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound characterized by the presence of a cyclobutane ring and a pyrazole moiety. Its unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Interactions : The compound has been shown to enhance the activity of enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone. This enhancement occurs through stabilization of the transition state by coordinating with metal ions like copper(II) in the enzyme's active site.
  • Antiparasitic Activity : It exhibits significant antipromastigote activity against Leishmania and Plasmodium strains, disrupting their life cycles and potentially preventing associated diseases. Molecular simulations suggest that it fits well into the active sites of these pathogens, indicating a favorable binding affinity.

Biological Activity

The compound has demonstrated a wide range of biological activities:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains. For instance, modifications of pyrazole structures have resulted in compounds with promising antibacterial activity against E. coli and S. aureus .
  • Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess anti-inflammatory properties comparable to established drugs like dexamethasone. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and related compounds:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives showing high activity against monoamine oxidase B (MAO-B), demonstrating anti-inflammatory effects comparable to indomethacin .
Burguete et al.Developed 1,5-diaryl pyrazoles that exhibited significant antibacterial activity against multiple strains, highlighting the importance of specific structural features for efficacy .
Chovatia et al.Investigated anti-tubercular properties of pyrazole derivatives, achieving up to 98% inhibition against Mycobacterium tuberculosis strains .

This compound's biochemical properties include:

  • Stability : The compound's structure allows it to form stable complexes with transition metals, enhancing its catalytic potential in biochemical reactions.
  • Redox Regulation : It plays a role in metabolic pathways related to oxidative stress, interacting with various enzymes and modulating their activities.

Q & A

Q. What are the standard synthetic routes for preparing trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, and how can purity be optimized?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with cyclobutane derivatives. For example:

Cyclobutane functionalization : Introduce hydroxyl groups via oxidation or hydroxylation.

Pyrazole coupling : React 3,5-dimethyl-1H-pyrazole with the cyclobutane intermediate under reflux in ethanol or DMF, using acid/base catalysis (e.g., triethylamine) to enhance regioselectivity .

Purification : Recrystallization from ethanol-DMF mixtures (1:1) removes unreacted precursors. Purity can be verified via TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) and HPLC .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CouplingEthanol reflux, 2 h65–75≥95%
PurificationDMF-EtOH (1:1)98%

Q. How is the trans configuration of the cyclobutane ring confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example:

  • Single-crystal diffraction (Mo-Kα radiation) resolves bond angles and torsion angles, distinguishing trans vs. cis configurations .
  • Alternative methods : NOESY NMR can detect spatial proximity of protons on adjacent carbons, but cyclobutane rigidity may limit resolution .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?

Methodological Answer:

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The pyrazole moiety often binds to ATP pockets.

DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. PubChem-derived SMILES/InChI strings (e.g., C20H25N5O2) enable software input .

MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Q. What strategies resolve contradictions in reported antiproliferative activity data for pyrazole-cyclobutane derivatives?

Methodological Answer: Discrepancies may arise from assay conditions or cell lines. A systematic approach includes:

Standardized bioassays : Use MTT and LDH assays under controlled O₂ levels to quantify cytotoxicity .

Oxidative stress profiling : Measure Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) to correlate bioactivity with redox effects .

Meta-analysis : Compare IC₅₀ values across studies using fixed-effect models, adjusting for variables like cell passage number .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of pyrazole-cyclobutane coupling?

Methodological Answer:

  • Polar solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, favoring trans products.
  • Catalysts : Triethylamine enhances nucleophilicity of pyrazole N1, while Lewis acids (e.g., ZnCl₂) may promote alternative pathways .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR to identify dominant pathways .

Q. Table 2: Solvent Effects on Coupling Efficiency

SolventDielectric ConstantYield (%)Trans:cis Ratio
Ethanol24.37085:15
DMF37.08292:8

Methodological Challenges

Q. What advanced techniques characterize hydrogen-bonding networks in crystalline derivatives of this compound?

Methodological Answer:

SCXRD : Resolve O–H···N interactions in crystal lattices (e.g., bond lengths ~2.8 Å) .

Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonds) using CrystalExplorer .

Q. How can researchers mitigate degradation during long-term stability studies?

Methodological Answer:

  • Storage conditions : Use amber vials at –20°C under argon.
  • Degradation profiling : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify breakdown products (e.g., pyrazole cleavage) .

Data Integration and Reproducibility

Q. What statistical frameworks are recommended for integrating conflicting spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Principal Component Analysis (PCA) : Cluster NMR datasets by solvent (DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
  • Machine learning : Train models on PubChem data to predict δ values for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.